molecular formula C13H17FN2O2 B594936 Methyl 5-Fluoro-2-(4-methylpiperazino)benzoate CAS No. 1256633-14-3

Methyl 5-Fluoro-2-(4-methylpiperazino)benzoate

Cat. No.: B594936
CAS No.: 1256633-14-3
M. Wt: 252.289
InChI Key: JHEHFNAMXOTYMO-UHFFFAOYSA-N
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Description

Methyl 5-Fluoro-2-(4-Methylpiperazino)benzoate (CAS: 1256633-14-3) is a synthetic benzoate ester with the molecular formula C₁₃H₁₇FN₂O₂ and a molecular weight of 252.28 g/mol . Its structure features a fluorine substituent at the 5-position of the benzene ring and a 4-methylpiperazino group at the 2-position. Limited safety data suggest it belongs to the organic fluorine compound category, but acute toxicity, dermal irritation, and environmental impact metrics remain unspecified .

Properties

IUPAC Name

methyl 5-fluoro-2-(4-methylpiperazin-1-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FN2O2/c1-15-5-7-16(8-6-15)12-4-3-10(14)9-11(12)13(17)18-2/h3-4,9H,5-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHEHFNAMXOTYMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)F)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-Fluoro-2-(4-methylpiperazino)benzoate typically involves the reaction of 5-fluoro-2-nitrobenzoic acid with 4-methylpiperazine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3). The resulting intermediate is then esterified using methanol and a strong acid catalyst like sulfuric acid (H2SO4) to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring proper safety and environmental controls.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-Fluoro-2-(4-methylpiperazino)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: LiAlH4, NaBH4, typically in anhydrous solvents like ether or tetrahydrofuran (THF).

    Substitution: Nucleophiles such as amines, thiols, in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).

Major Products Formed

Scientific Research Applications

Methyl 5-Fluoro-2-(4-methylpiperazino)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in studies involving enzyme inhibition and receptor binding.

    Medicine: Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 5-Fluoro-2-(4-methylpiperazino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In receptor binding studies, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .

Comparison with Similar Compounds

Key Observations :

  • The fluoro and 4-methylpiperazino groups in the target compound increase its molecular weight and complexity compared to simpler benzoates.
  • Unlike methyl 2-nitrobenzoate, which carries mutagenic risks, the safety profile of the target compound remains uncharacterized, highlighting a critical data gap .

Biological Activity

Methyl 5-Fluoro-2-(4-methylpiperazino)benzoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

This compound is synthesized through a multi-step process involving the reaction of 5-fluoro-2-nitrobenzoic acid with 4-methylpiperazine. The synthesis typically employs dimethylformamide (DMF) as a solvent and potassium carbonate (K2CO3) as a base. The esterification step is conducted using methanol and sulfuric acid as a catalyst, leading to the formation of the final product.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound can inhibit enzyme activity by binding to active or allosteric sites, preventing substrate binding and catalytic activity. Additionally, it may act as an agonist or antagonist at various receptors, modulating downstream signaling pathways.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. Research indicates that compounds with similar structures exhibit cytotoxic effects on cancer cell lines. For instance, derivatives containing piperazine and fluorine moieties have shown promising results against lung carcinoma cells (A-549), demonstrating selective toxicity towards cancerous cells while sparing normal cells .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes involved in various biochemical pathways. For example, it has been noted to affect metabolic pathways critical for cancer cell proliferation. The inhibition of such enzymes can lead to reduced cell viability in cancer models .

Study 1: Cytotoxicity Evaluation

In a study assessing the cytotoxicity of this compound on A-549 lung carcinoma cells, researchers found that the compound exhibited significant growth inhibition at low concentrations. This selectivity suggests that the compound could serve as a lead structure for developing new anticancer agents .

Study 2: Mechanistic Insights

Another investigation focused on the mechanistic aspects of how this compound interacts with target enzymes. The study revealed that the compound effectively binds to the active sites of certain enzymes, resulting in decreased enzymatic activity and subsequent effects on cellular metabolism.

Comparative Analysis of Biological Activities

To better understand the biological activities associated with this compound, a comparative analysis with related compounds was conducted:

Compound NameAnticancer ActivityEnzyme InhibitionSelectivity
This compoundHighModerateHigh
Benzoxazole DerivativeModerateHighModerate
Piperazine-Based CompoundLowHighLow

This table illustrates that while this compound shows high anticancer activity and selectivity, other compounds may exhibit varying degrees of enzyme inhibition.

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